molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8

3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Numéro de catalogue: B1280983
Numéro CAS: 375857-62-8
Poids moléculaire: 212.05 g/mol
Clé InChI: JBZXFEPGAAWNRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with a bromine atom at the 3-position and a methyl group at the 7-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including:

    Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone under acidic conditions to form the imidazo[1,2-a]pyrimidine core.

    Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyrimidine, an aldehyde, and a brominating agent to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the ring system.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyrimidine core can lead to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
  • Oxidation reactions produce hydroxylated or carbonylated derivatives.
  • Reduction reactions result in partially or fully saturated imidazo[1,2-a]pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Bromo-7-methylimidazo[1,2-a]pyrimidine has shown promise as a lead compound in the development of pharmaceuticals. Its applications include:

  • Antibacterial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidines possess significant antibacterial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also exhibit similar capabilities .
  • GABA Receptor Modulation : The compound has been studied for its interactions with GABA receptors, indicating potential use as an allosteric modulator. This could have implications for treating anxiety disorders and other neurological conditions .

Biological Research

The compound's structural characteristics make it a valuable subject for various biological studies:

  • Anti-inflammatory Properties : Some studies have explored the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives. For example, compounds in this class have been tested for their ability to modulate leukocyte functions and inflammatory responses .
  • Antimicrobial Potential : The synthesis of this compound derivatives has been linked to antimicrobial activity, suggesting applications in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Chemical Reactions : The compound can be synthesized using specific precursors under controlled conditions to ensure high yields and purity. For instance, reactions involving brominated pyrimidines provide a pathway for creating this compound .

Case Study 1: Antibacterial Activity

A study conducted by Zhou et al. investigated the antibacterial efficacy of several imidazo[1,2-a]pyrimidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μM against resistant strains .

Case Study 2: GABA Receptor Interaction

Research by Blackaby et al. focused on the interaction of imidazo[1,2-a]pyrimidine compounds with GABA receptors. Their findings suggested that specific modifications to the imidazo structure could enhance binding affinity and modulate receptor activity effectively .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
7-Methylimidazo[1,2-a]pyrimidineContains a methyl group instead of bromineLess lipophilic compared to brominated derivative
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridineDifferent ring structurePotentially different biological activity
8-Fluoroimidazo[1,2-a]pyridineFluorine substitution at a different positionMay exhibit different pharmacokinetics

Mécanisme D'action

The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the methyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor-mediated signaling pathways.

Comparaison Avec Des Composés Similaires

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine
  • 3-Bromo-7-methylimidazo[1,2-a]pyrazine
  • 3-Bromo-7-methylimidazo[1,2-a]triazine

Comparison:

  • Structural Differences: While all these compounds share a similar imidazo[1,2-a] core, the nature of the fused ring (pyridine, pyrazine, triazine) varies, leading to differences in electronic properties and reactivity.
  • Biological Activity: The presence of different heteroatoms (nitrogen, oxygen, sulfur) in the fused ring can significantly influence the biological activity and target specificity of these compounds.
  • Chemical Reactivity: The reactivity towards nucleophiles, oxidizing agents, and reducing agents can vary based on the electronic effects imparted by the different fused rings.

Activité Biologique

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Structure and Properties

The molecular formula of this compound is C7H7BrN4C_7H_7BrN_4, with a molecular weight of approximately 215.06 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 7-position of the imidazo[1,2-a]pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the imidazo[1,2-a]pyrimidine structure allows for diverse interactions within biological systems.

Research indicates that this compound may exhibit:

  • Enzyme Inhibition : Particularly against kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Modulation of inflammatory responses in cellular models.

Anticancer Activity

A significant area of research has focused on the anticancer properties of imidazo[1,2-a]pyrimidine derivatives. For instance, studies have shown that this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism
HCT-11610.5Induction of apoptosis
HeLa8.9Inhibition of cell cycle progression
MCF-712.4Modulation of signaling pathways

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

Case Studies

  • Inhibition of Kinases : A study conducted by Zhou et al. reported that derivatives of imidazo[1,2-a]pyrimidines showed significant inhibition against various kinases associated with cancer progression. The study highlighted that modifications at the bromine and methyl positions could enhance inhibitory effects on specific targets.
  • Anti-inflammatory Response : Research published in DergiPark demonstrated that imidazo[1,2-a]pyrimidines exhibit anti-inflammatory effects by modulating leukocyte functions in vitro. The study indicated that these compounds could potentially serve as therapeutic agents for inflammatory diseases.
  • Therapeutic Applications in Tuberculosis : According to findings from BenchChem, compounds similar to 3-Bromo-7-methylimidazo[1,2-a]pyridine are being explored as scaffolds for developing new drugs targeting tuberculosis and other infectious diseases due to their ability to inhibit bacterial growth effectively.

Propriétés

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXFEPGAAWNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464732
Record name 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-62-8
Record name 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methylimidazo[1,2-a]pyrimidine (100 mg, 0.75 mmol) and sodium acetate (74 mg, 0.90 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (132 mg, 0.83 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (3×40 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromo-7-methylimidazo[1,2-a]pyrimidine (100 mg, 63%) as a white crystalline solid: δH (400 MHz, CDCl3) 2.67 (3H, s), 6.87 (1H, d, J 7), 7.71 (1H, s), 8.27 (1H, d, J 7).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.